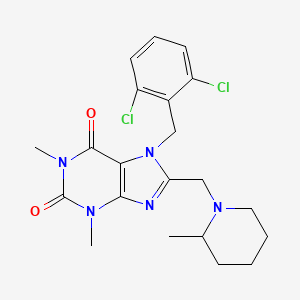![molecular formula C24H19FN4O2 B2493278 2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358377-56-6](/img/structure/B2493278.png)
2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to the class of heterocyclic compounds that possess significant biological activities. Its structure suggests it could have interesting chemical properties and potential applications in pharmaceuticals due to the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a common motif in molecules with biological activity.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves multistep reactions, starting from basic heterocyclic scaffolds and introducing various substituents through reactions such as alkylation, acylation, and cyclocondensation. The specific synthesis route for our compound would likely involve constructing the pyrazolo[1,5-a]pyrazin-4(5H)-one core followed by sequential attachment of the 4-fluorophenyl and 5-methyl-2-(o-tolyl)oxazol-4-yl groups through carefully selected reactions to ensure the correct placement of each substituent (Zheng et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features planar heterocyclic cores with substituents that can adopt various orientations depending on their electronic and steric properties. For instance, the fluorophenyl group may exhibit perpendicular orientation to the core heterocycle, influencing the molecule's overall shape and its potential to interact with biological targets (Kariuki et al., 2021).
Chemical Reactions and Properties
Heterocyclic compounds like our target molecule can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity can be significantly influenced by the electron-withdrawing effects of the fluorophenyl group and the electronic properties of the oxazolyl moiety.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of similar compounds are determined by their molecular structure. The presence of a fluorophenyl group tends to increase the compound's polarity, potentially affecting its solubility in organic solvents and water. The overall shape of the molecule can influence its crystal packing and, consequently, its melting point and stability (Zheng et al., 2011).
Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds with structural similarities to the one . For example, Kariuki et al. (2021) synthesized isostructural compounds with similar chemical frameworks, emphasizing the high yields and suitability of these compounds for single-crystal diffraction studies. These compounds exhibit significant conformational similarities and planarity, except for the fluorophenyl groups, which are oriented perpendicularly to the rest of the molecule. This research provides insights into the molecular structure and potential reactivity of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
Another area of research involves evaluating the antimicrobial properties of fluorine-containing compounds that share a resemblance to the compound . Gadakh et al. (2010) synthesized and tested a series of fluorine-containing compounds for their antibacterial and antifungal activities. Some of these compounds showed promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of fluorine-substituted compounds in developing new antimicrobial agents (Gadakh, Pandit, Rindhe, & Karale, 2010).
Medicinal Chemistry Applications
Compounds structurally related to 2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been explored for their potential in medicinal chemistry. Bhat et al. (2016) synthesized a new series of compounds aiming to evaluate their antimicrobial and antioxidant activities. The study revealed that some synthesized compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as leads in drug development (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2/c1-15-5-3-4-6-19(15)23-26-21(16(2)31-23)14-28-11-12-29-22(24(28)30)13-20(27-29)17-7-9-18(25)10-8-17/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXWQQZMVORXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


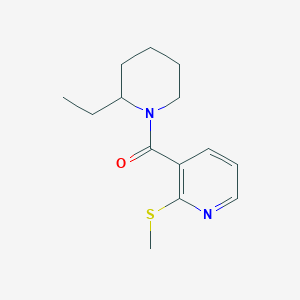

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
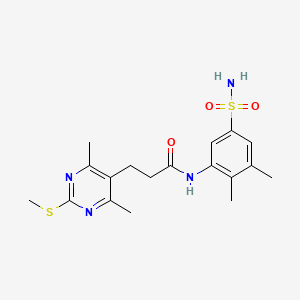
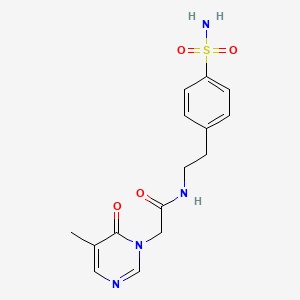
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
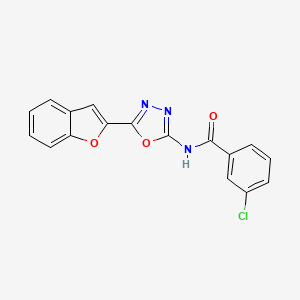
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)
